5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid
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Overview
Description
5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a methoxynicotinic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-ethoxycarbonylphenyl)-2-methoxynicotinic acid typically involves the esterification of 4-carboxyphenylboronic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl 4-ethoxycarbonylphenylboronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 2-methoxynicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into an alcohol or an aldehyde.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of 5-(4-carboxyphenyl)-2-methoxynicotinic acid.
Reduction: Formation of 5-(4-hydroxyphenyl)-2-methoxynicotinic acid.
Substitution: Formation of 5-(4-nitrophenyl)-2-methoxynicotinic acid or 5-(4-bromophenyl)-2-methoxynicotinic acid.
Scientific Research Applications
5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-ethoxycarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5-(4-Carboxyphenyl)-2-methoxynicotinic acid
- 5-(4-Hydroxyphenyl)-2-methoxynicotinic acid
- 5-(4-Nitrophenyl)-2-methoxynicotinic acid
Comparison: 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for ester hydrolysis. This differentiates it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
5-(4-ethoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-22-16(20)11-6-4-10(5-7-11)12-8-13(15(18)19)14(21-2)17-9-12/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGAUZKQHJKKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688091 |
Source
|
Record name | 5-[4-(Ethoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-34-5 |
Source
|
Record name | 5-[4-(Ethoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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